Ribociclib D6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

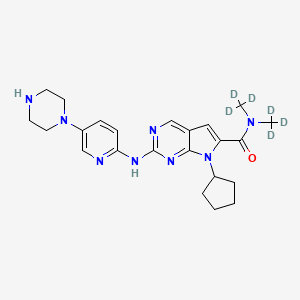

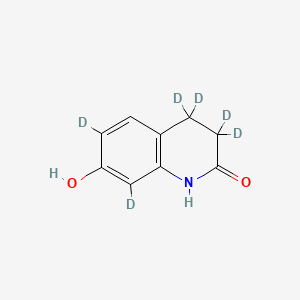

Ribociclib D6 is a deuterium labeled Ribociclib . Ribociclib, sold under the brand name Kisqali, is a medication used for the treatment of certain kinds of breast cancer . It is a highly specific CDK4/6 inhibitor with IC50 values of 10 nM and 39 nM, respectively, and is over 1,000-fold less potent against the cyclin B/CDK1 complex .

Synthesis Analysis

Ecofriendly methods have been developed for the synthesis of Ribociclib precursor . The main focus of the research was dedicated towards optimizing solvent parameter by using green solvents . The proposed metabolic pathways involved in generation of these metabolites are hydroxylation, oxidation, and reduction .Molecular Structure Analysis

The molecular formula of Ribociclib is C23H30N8O . It is a selective, orally bioavailable inhibitor of CDK4 and CDK6 .Chemical Reactions Analysis

Ribociclib is a highly selective CDK4/6 inhibitor . The proposed metabolic pathways involved in generation of its metabolites are hydroxylation, oxidation, and reduction .Physical And Chemical Properties Analysis

The molecular formula of Ribociclib is C23H30N8O, with an average mass of 434.537 Da and a monoisotopic mass of 434.254272 Da .科学研究应用

固体肿瘤中的作用机制和临床影响:Ribociclib扰乱了在癌症中常见的cyclin D–CDK4/6–p16–视网膜母细胞瘤(Rb)通路,导致异常细胞增殖。它于2017年获得FDA批准,作为口服、生物利用度高的CDK4和CDK6抑制剂,由于其高选择性和可管理的耐受性概况,展示了对各种癌症类型的治疗潜力 (Tripathy, Bardia, & Sellers, 2017)。

早期乳腺癌的术前应用:一项研究评估了在绝经后妇女中HR+、HER2-早期乳腺癌患者中使用ribociclib加来曲唑的效果。结果表明,这种组合可能降低Ki67表达,表明ribociclib和来曲唑之间不存在药物相互作用 (Curigliano et al., 2016)。

晚期固体肿瘤和淋巴瘤的I期研究:一项关于ribociclib在Rb+晚期固体肿瘤或淋巴瘤患者中的最大耐受剂量、安全性和初步活性的研究发现,它展示了可接受的安全概况、剂量依赖的血浆暴露以及初步的临床活性迹象 (Infante et al., 2016)。

全球批准和临床发展:Ribociclib已在全球范围内获得了用于晚期乳腺癌的一线治疗的批准,并正在进行进一步的乳腺癌III期研究以及各种固体肿瘤和血液恶性肿瘤的I/II期试验 (Syed, 2017)。

药代动力学和药物相互作用:对ribociclib的药代动力学研究表明,它是ABCB1的底物,也是ABCB1、ABCG2和各种CYP450同工酶的强效抑制剂。这些特性表明可能存在药物相互作用的潜力,但在癌症治疗中也具有MDR逆转潜力 (Sorf et al., 2018)。

儿科应用:一项针对儿童患有恶性横纹肌瘤、神经母细胞瘤和其他固体肿瘤的ribociclib的I期研究发现其安全性良好,并显示出初步活性,支持在联合治疗中进一步研究 (Geoerger et al., 2017)。

乳腺癌的联合治疗:ribociclib与内分泌治疗(来曲唑)结合已被证明可以改善转移性乳腺癌患者的无进展生存期 (Hortobagyi et al., 2016)。

作用机制

The cyclin D–cyclin-dependent kinase (CDK) 4/6–p16–retinoblastoma (Rb) pathway is commonly disrupted in cancer, leading to abnormal cell proliferation . Therapeutics targeting this pathway, like Ribociclib, have demonstrated antitumor effects in preclinical and clinical studies . Ribociclib is a selective cyclin-dependent kinase inhibitor, a class of drugs that help slow the progression of cancer by inhibiting two proteins called cyclin-dependent kinase 4 and 6 (CDK4/6) .

安全和危害

未来方向

The use of Ribociclib has improved how long patients live overall, raising the question of whether it should be the preferred CDK4/6 inhibitor for most patients . The increased and earlier use of CDK4/6 inhibitors has resulted in better understanding of the mechanisms of acquired resistance . Further drug discovery studies can be conducted taking into account this concept allowing the development of new drugs with enhanced safety profiles .

属性

IUPAC Name |

7-cyclopentyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]-N,N-bis(trideuteriomethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXHGRAEPCAFML-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3h-Oxazolo[3,4-c]pyrimidine](/img/structure/B592637.png)